Baohuosu
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Overview
Description
Baohuosu, also known as icariin, is a flavonol glycoside compound found in the Epimedium genus of plants. It has been used for centuries in traditional Chinese medicine as a treatment for a variety of ailments, including osteoporosis, erectile dysfunction, and cardiovascular diseases. In recent years, this compound has gained attention in the scientific community for its potential therapeutic properties and has been the subject of numerous studies.
Scientific Research Applications
Pharmacological Effects and Preparation Methods
Baohuosu, also known as baohuoside I, is derived from Epimedii Folium, a traditional Chinese medicine. It demonstrates a range of pharmacological effects including anti-osteoporosis, anti-tumor properties, improvements in cognitive dysfunction, cerebral ischemia-reperfusion injury protection, and neuroprotection. Due to its diverse biological activities, there is significant interest in its preparation methods and pharmacological applications (Zi-hao Li et al., 2018).
Applications in Traditional Chinese Medicine
This compound is a key component in traditional Chinese herbal medicine, specifically in Herba Epimdii, used for its prenylated flavonoids. The intestinal hydrolysis of these flavonoids by lactase phlorizin hydrolase is crucial for their absorption, with baohuoside I being one of the primary absorbed metabolites. This process is significant for understanding the pharmacological action of this compound in traditional Chinese medicine applications (Yan Chen et al., 2011).
Therapeutic Potential in Neurological Disorders
This compound has been explored for its therapeutic effects on neurological disorders. A study on Bupleurum Chinense DC. aromatic oil, which contains this compound, showed potential in treating epilepsy-like behavior in rats. The study suggests that this compound may alleviate epilepsy-like behavior through the Notch/NMDAR/GABA pathway, indicating its potential application in neuropharmacology (Xiaomao Li et al., 2022).
properties
CAS RN |
119730-90-4 |
---|---|
Molecular Formula |
C22H22O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C22H22O7/c1-11(2)5-6-13-14(23)9-15(24)20-16(25)10-17(29-22(13)20)12-7-18(27-3)21(26)19(8-12)28-4/h5,7-10,23-24,26H,6H2,1-4H3 |
InChI Key |
FGQYLXHJJYBZGT-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)O)OC)C |
Other CAS RN |
119730-90-4 |
synonyms |
5,7,4'-trihydroxy'3',5'-dimethoxyl-8-prenylflavone baohuosu |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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